molecular formula C13H18N2O3S B2506882 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine CAS No. 1207022-04-5

3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine

Cat. No.: B2506882
CAS No.: 1207022-04-5
M. Wt: 282.36
InChI Key: HRYBEIVRGGNHMR-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine is a benzothiazole-derived heterocyclic compound characterized by:

  • Core structure: A benzo[d]thiazole ring system fused with an imine group at position 2.
  • Substituents:
    • A 2-ethoxyethyl group at position 3.
    • Methoxy groups at positions 5 and 6 on the benzothiazole ring.

Properties

IUPAC Name

3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-4-18-6-5-15-9-7-10(16-2)11(17-3)8-12(9)19-13(15)14/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYBEIVRGGNHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-5,6-dimethoxybenzothiazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Overview

3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine is a heterocyclic compound belonging to the benzothiazole family. This compound exhibits a range of biological activities and has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse applications, which include antimicrobial, antifungal, and anticancer properties.

The biological activity of this compound has been the focus of numerous studies. The compound has shown promise in several areas:

1. Antimicrobial Activity:
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial effects. For instance, a study found that similar compounds demonstrated activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics like linezolid .

2. Antifungal Properties:
The compound also displays antifungal activity. Studies have evaluated its efficacy against various fungal strains, showing promising results that suggest its potential as a therapeutic agent in treating fungal infections.

3. Anticancer Potential:
The anticancer activity of this compound has been investigated through in vitro studies on different cancer cell lines. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G1/S phase. The IC50 values for similar compounds against breast cancer cell lines (e.g., MCF-7) have been reported in the low micromolar range, indicating potent cytotoxicity.

Synthesis and Production

The synthesis of this compound typically involves the condensation reaction between 2-amino-5,6-dimethoxybenzothiazole and 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures to enhance product yield.

Synthetic Route Overview

StepReagentsConditions
Condensation2-amino-5,6-dimethoxybenzothiazole + 2-ethoxyethyl bromideDMF, Potassium carbonate, Elevated temperature

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than traditional antibiotics .

Case Study 2: Cytotoxic Effects
In a comparative study assessing cytotoxic effects on various cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. Such findings underscore its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Molecular Formula Key References
3-Ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate Ethyl (3), methoxy (5,6), ethanesulfonate counterion C₁₃H₁₈N₂O₅S₂
6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine Methyl (3), methoxy (6) C₉H₁₀N₂OS
3-(2-Methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 2-Methoxyethyl (3), methyl (5,6), tosylate counterion C₁₉H₂₂N₂O₄S₂
3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide Allyl (3), fluoro (4,6) C₁₀H₉BrF₂N₂S
3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine 2-Ethoxyethyl (3), methylsulfonyl (6) C₁₂H₁₆N₂O₃S₂

Key Observations :

  • Position 3 substituents : Alkyl chains (ethyl, allyl), ethoxyethyl, or aryl groups dominate, influencing solubility and steric effects.
  • Ring substituents : Methoxy, methyl, or electron-withdrawing groups (e.g., sulfonyl, halogens) modulate electronic properties and biological activity .

Physicochemical and Spectral Properties

Comparative spectral data for select analogs:

Compound Melting Point (°C) IR (C=Nimine, cm⁻¹) ¹H-NMR (δ, ppm) References
3-(4-Fluorophenyl) derivative Decomp. ≥ 180 1595 7.03–7.67 (Ar–H), 10.1 (N–H)
3-(2-Bromophenyl) derivative 115–117 1595 7.03–7.67 (Ar–H), 10.1 (NH)
3-Ethyl-5,6-dimethoxy derivative* Discontinued Not reported Not reported
3-(2-Ethoxyethyl)-6-(methylsulfonyl) Not reported Not reported CCOCCn1c(=N)sc2cc(S(=O)(=O)C)ccc21

Biological Activity

3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine (CAS Number: 946256-93-5) is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound features a thiazole ring fused with a benzene ring, which is further substituted with ethoxyethyl and dimethoxy groups, contributing to its unique chemical properties and biological activities.

  • Molecular Formula : C₁₈H₁₉N₂O₄S
  • Molecular Weight : 391.4 g/mol
  • Structural Characteristics : The presence of methoxy groups and an ethoxyethyl substituent enhances the lipophilicity and possibly the bioavailability of the compound.

Synthesis

The synthesis of this compound typically involves the condensation of 2-amino-5,6-dimethoxybenzothiazole with 2-ethoxyethyl bromide in the presence of a base like potassium carbonate. This reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) . In vitro studies indicate that compounds with similar structural motifs exhibit IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)Reference
Compound 6iMCF-712.5
Compound 6jMCF-715.0
This compoundVariousNot yet reportedN/A

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G1/S phase, preventing further proliferation.
  • Modulation of Signaling Pathways : Compounds within this class may interfere with key signaling pathways involved in tumor growth and survival .

Case Studies

In a recent study focusing on benzo[d]thiazole derivatives, researchers synthesized several new compounds and evaluated their cytotoxicity against human breast cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like tamoxifen, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine, and what are the critical reaction parameters?

  • The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide. Key conditions include maintaining a temperature of 0–5°C during initial mixing, followed by reflux to complete the reaction. Yields typically range from 60% to 75%, depending on substituent effects .
  • Methodological Insight : Optimize stoichiometry (e.g., 1:1 molar ratio of thiourea to diazonium salt) and base strength (sodium tert-butoxide) to minimize side reactions. Monitor progress via TLC with n-hexane:ethyl acetate (3:1) as the eluent .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Primary Techniques :

  • FT-IR : Identifies functional groups (e.g., C=N imine stretch at ~1595 cm⁻¹ and NH at ~3306 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms aromatic proton environments (δ 7.03–7.67 ppm for Ar–H) and carbon backbone .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
    • Quality Control : Use HPLC or mass spectrometry for purity assessment, especially when scaling up .

Q. What are the documented biological or pharmacological properties of benzothiazole-imine derivatives?

  • While direct data on this compound is limited, structurally related benzothiazoles exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. For example, derivatives with methoxy substituents show enhanced binding to biological targets like cyclooxygenase-2 (COX-2) .
  • Screening Protocol : Begin with in vitro assays (e.g., MIC for antimicrobial activity) followed by molecular docking to predict target interactions .

Advanced Research Questions

Q. How can reaction yields be improved during large-scale synthesis, and what are common pitfalls?

  • Yield Optimization :

  • Temperature Control : Precise cooling (0–5°C) during diazonium salt addition reduces decomposition .
  • Solvent Selection : Acetone or DMF enhances solubility of intermediates, improving reaction homogeneity .
    • Pitfalls :
  • Diazonium salt instability: Prepare in situ and use immediately.
  • Side reactions: Avoid excess base to prevent hydrolysis of the imine group .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in ¹³C NMR signals may arise from tautomerism in the imine moiety.
  • Resolution Strategies :

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
  • Compare with crystallographic data (if available) or computational models (DFT calculations) .

Q. What in silico approaches are effective for predicting the compound’s bioactivity and toxicity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs .
  • ADMET Prediction : Tools like SwissADME or ProTox-II evaluate pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Substituent Impact :

  • Electron-withdrawing groups (e.g., -NO₂) on the aryl ring decrease nucleophilic attack susceptibility.
  • Methoxy groups enhance resonance stabilization, favoring electrophilic substitution at the 4-position of the benzothiazole ring .
    • Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates for derivatization (e.g., alkylation, acylation) .

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